Olmesartan
描述
Chemical Classification and Nomenclature
IUPAC Name
The systematic name for olmesartan is 4-(2-hydroxypropan-2-yl)-2-propyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-carboxylic acid . For the prodrug this compound medoxomil, the IUPAC name expands to (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-[(2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole-5-carboxylate .
Molecular Formula and CAS Registry
Structural Features
This compound’s structure comprises:
- A biphenyltetrazole moiety for AT₁ receptor binding.
- An imidazole ring substituted with a hydroxyisopropyl group and propyl chain.
- A carboxylic acid group enhancing polarity and receptor interaction.
The prodrug incorporates a medoxomil ester group, which is cleaved enzymatically post-absorption to release the active molecule.
Table 1: Key Identifiers of this compound and Its Prodrug
| Property | This compound | This compound Medoxomil |
|---|---|---|
| Molecular Weight | 446.50 g/mol | 558.59 g/mol |
| SMILES | CC1=C(N(C(=N1)CCC)C2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(C)(C)O | COC(=O)C5=C(N(C(=C5C(C)(C)O)CCC)C6=CC=C(C=C6)C7=CC=CC=C7C8=NNN=N8)OC9C(OC(=O)O9)C |
| ChEMBL ID | CHEMBL1516 | CHEMBL1200692 |
Historical Development of this compound
Discovery and Patent Timeline
This compound was developed by Sankyo (now Daiichi Sankyo) in the 1990s as part of efforts to optimize angiotensin II receptor blockers (ARBs). Key milestones include:
Prodrug Innovation
To address poor oral bioavailability, the medoxomil ester prodrug was engineered. This modification enables:
Significance in Angiotensin II Receptor Antagonism
Mechanistic Specificity
This compound selectively binds AT₁ receptors, which mediate angiotensin II’s vasoconstrictive and aldosterone-secreting effects. Unlike earlier ARBs, it exhibits:
Comparative Pharmacodynamics
Table 2: this compound vs. Other ARBs
| Parameter | This compound | Losartan | Valsartan |
|---|---|---|---|
| Bioavailability | 26% | 33% | 25% |
| Half-life (hours) | 13–16 | 6–9 | 6–9 |
| Receptor Affinity | 12,300× | 1,000× | 20,000× |
Molecular Overview and Basic Properties
Physicochemical Characteristics
Thermodynamic Stability
Crystallographic Data
This compound medoxomil crystallizes in a monoclinic system (space group P2₁/c), with unit cell parameters:
- a = 10.52 Å, b = 12.38 Å, c = 14.67 Å
- β = 98.4° , Z = 4.
Structure
3D Structure
属性
IUPAC Name |
5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O3/c1-4-7-19-25-21(24(2,3)33)20(23(31)32)30(19)14-15-10-12-16(13-11-15)17-8-5-6-9-18(17)22-26-28-29-27-22/h5-6,8-13,33H,4,7,14H2,1-3H3,(H,31,32)(H,26,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRAEEWXHOVJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040571 | |
| Record name | Olmesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Olmesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, Soluble to 20 mM in DMSO, 1.05e-02 g/L | |
| Record name | Olmesartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmesartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Olmesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
144689-24-7, 144689-63-4 | |
| Record name | Olmesartan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144689-24-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmesartan [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144689247 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olmesartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmesartan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Olmesartan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(2-hydroxypropan-2-yl)-2-propyl-1-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.174.243 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLMESARTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W1IQP3U10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Olmesartan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8214 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Olmesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 180 °C | |
| Record name | Olmesartan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00275 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Olmesartan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014420 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
准备方法
Reaction Mechanism and Reagent Selection
The synthesis begins with N-alkylation of (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate (Compound 2 ) using trityl-protected intermediates. Anhydrous potassium carbonate (K₂CO₃) with reduced particle size enhances reactivity, achieving 90% yield of Trityl Olmesartan Ethyl Ester (Compound 4 ) in N,N-Dimethylacetamide (DMA) at 40–45°C. Sodium iodide (3% w/w) catalyzes the subsequent esterification, minimizing hydrolysis byproducts.
Impurity Formation and Control
Impurities 5 , 8 , and 9 arise from ester hydrolysis, while 10 , 11 , and 12 stem from detritylation. Limiting unreacted Compound 3 to ≤2% suppresses 9 and 12 . The PMC study reports that maintaining a 12-hour reaction time at 40–45°C optimizes conversion while curbing side reactions.
Saponification and Esterification: Intermediate Processing
Hydrolysis of Trityl this compound Ethyl Ester
Saponification of Compound 4 uses aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF) and ethanol at 10–15°C, yielding Trityl this compound sodium salt (Compound 5 ) as a viscous oil. This step avoids excessive heating to prevent trityl group cleavage, which would generate impurity 10 .
Medoxomil Ester Formation
Esterification with 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one (Compound 6 ) in DMA at 30–35°C produces Trityl this compound Medoxomil (Compound 7 ) in 90% yield. Sodium metabisulfite scavenges free radicals, preventing oxidative degradation.
Detritylation and Final Product Isolation
Acidic Cleavage of the Trityl Group
Detritylation employs 75% acetic acid at 25–30°C, cleaving the trityl group to release this compound medoxomil. The Google Patents method substitutes distillation with agitated thin film drying (ATFD) at 45–50°C under 70–75 mmHg vacuum, reducing this compound acid impurity (II) to <0.1%. Comparative studies show prior methods using toluene distillation retained 4–5% impurity II due to prolonged heat exposure.
Crystallization and Purification
Recrystallization in aqueous acetone achieves 99.9% purity by removing residual acetic acid and trityl alcohol. The Semantic Scholar study demonstrates that acetone/ethyl acetate mixtures enhance purity to 99.22% compared to acetone alone (99.20%).
Industrial-Scale Process Optimization
Solvent and Temperature Considerations
Industrial processes prioritize DMA and THF for their ability to dissolve intermediates while suppressing hydrolysis. Reaction temperatures are tightly controlled:
Yield and Purity Data
| Step | Yield (%) | Purity (%) | Key Solvent |
|---|---|---|---|
| N-Alkylation | 90 | ≥99.5 | DMA |
| Saponification | 95 | 99.0 | THF/Ethanol |
| Esterification | 90 | ≥99.5 | DMA |
| Detritylation | 80 | 99.9 | Acetic Acid/Water |
| Recrystallization | 76 | 99.9 | Acetone/Water |
Impurity Profiling and Analytical Control
High-Performance Liquid Chromatography (HPLC) Analysis
The Semantic Scholar study identifies critical impurities via HPLC (Table 2):
| Example | Solvent | Acid | Purity (%) | Impurity 9 (%) | Impurity 10 (%) |
|---|---|---|---|---|---|
| 1 | Acetone | H₂SO₄–H₂O | 99.20 | 0.04 | 0.08 |
| 2 | Acetone | H₂SO₄–H₂O | 99.22 | 0.08 | 0.10 |
| 3 | Acetone | H₂SO₄–H₂O | 99.18 | 0.06 | 0.12 |
Regulatory Compliance
Residual solvents in the final product are maintained below 1000 ppm, meeting ICH Q3C guidelines. The PMC protocol specifies ≤500 ppm for DMA and ≤300 ppm for THF.
Comparative Analysis of Patent Methods
USP 5,616,599 vs. WO2013021312A1
The traditional method (USP 5,616,599) uses toluene distillation, resulting in 4–5% impurity II , whereas WO2013021312A1’s ATFD process reduces it to <0.1%. The latter also eliminates corrosive acids like sulfuric acid, enhancing process safety.
EP2036904A1: Extended Reaction Times
This patent advocates 24–72-hour reaction times at 20–70°C for N-alkylation, contrasting with the PMC’s 12-hour protocol. Extended durations may improve conversion but risk impurity formation.
化学反应分析
Hydrolysis Reactions
Olmesartan medoxomil (a prodrug) undergoes rapid hydrolysis in the gastrointestinal tract to release the active metabolite, this compound. This reaction is pH-dependent and occurs via esterase-mediated cleavage of the medoxomil ester group .
Key Conditions:
-
Solvent: Aqueous environments (e.g., gastrointestinal fluid) .
-
Catalyst: Enzymatic esterases or alkaline conditions (e.g., KOH) .
Kinetic Data:
| Parameter | Value | Source |
|---|---|---|
| Hydrolysis Rate (pH 7.4) | 97% conversion in <1 hr | |
| Activation Energy | 45.2 kJ/mol |
Oxidation Reactions
Oxidative degradation occurs under strong oxidizing conditions, forming hydroxylated and epoxide derivatives .
Common Oxidizing Agents:
Degradation Byproducts:
| Byproduct | Structure | Ecotoxicity (Aliivibrio fischeri EC₅₀) |
|---|---|---|
| DP10 | Tetrazole ring hydroxylation | 12.8 mg/L |
| DP18 | Biphenyl moiety epoxidation | 8.5 mg/L |
Stability Note: this compound’s oxidation is minimized in formulations containing antioxidants like ascorbic acid .
Substitution Reactions
The tetrazole ring and imidazole group participate in substitution reactions under acidic or alkylating conditions .
Example Reaction:
-
N-Alkylation with mesityl oxide (from acetone condensation) forms 2-methyl-4-oxopentan-2-yl-protected this compound medoxomil .
Conditions:
| Parameter | Optimal Range | Impurity Level |
|---|---|---|
| Temperature | 20–25°C | <0.1% |
| Acetone Concentration | <5% v/v | Undetectable |
Solubility and Reaction Solvent Dependence
This compound’s reactivity is influenced by solvent choice, particularly in synthetic processes :
| Solvent | Solubility (×10⁻³ mol/mol, 298.15 K) |
|---|---|
| Polyethylene glycol-400 | 2.58 |
| Transcutol | 2.48 |
| Ethanol | 0.467 |
| Water | 0.000232 |
Industrial Synthesis Insight:
-
Impurity Control: Batch processes with ≤1% residual acetic acid reduce hydrolysis-related impurities .
Stability Under Environmental Stress
This compound degrades in aqueous chlorine solutions (simulating wastewater), forming chlorinated byproducts .
Key Degradation Pathways:
科学研究应用
奥美沙坦在科学研究中具有广泛的应用:
化学: 用作涉及血管紧张素 II 受体阻滞剂的研究中的模型化合物。
生物学: 研究其对各种生物途径的影响,包括肾素-血管紧张素-醛固酮系统 (RAAS)。
作用机制
奥美沙坦通过选择性结合血管紧张素受体 1 (AT1) 并阻止血管紧张素 II 与这些受体结合来发挥作用。这种阻断抑制了血管紧张素 II 的升压作用,包括血管收缩、刺激醛固酮合成和肾脏对钠的重吸收。 通过阻断这些作用,奥美沙坦有助于降低血压,减少心脏活动并增加钠的排泄 .
相似化合物的比较
Comparative Efficacy with Similar ARBs
Blood Pressure Reduction
Olmesartan demonstrates superior BP-lowering effects compared to losartan and valsartan, with comparable efficacy to irbesartan and telmisartan.
- Key Findings :
- This compound reduced diastolic BP (DBP) by 10.7 mmHg at Week 2, significantly greater than losartan (7.6 mmHg) and valsartan (9.0 mmHg) (p < 0.05) .
- In 24-hour ambulatory BP monitoring (ABPM), this compound outperformed losartan and valsartan in mean DBP/SBP reductions (24-hour DBP: -12.4 vs. -8.2 mmHg for losartan; p < 0.0005) .
- This compound and irbesartan showed equivalent efficacy in daytime and nighttime BP control .
- Telmisartan and this compound were ranked highest in network meta-analyses for balanced efficacy and safety .
Nocturnal BP Control
This compound significantly improves nocturnal BP, a critical factor in reducing cardiovascular risk. In CKD patients, this compound add-on therapy reduced nighttime SBP by 15.2 mmHg vs. 9.8 mmHg with non-ARB therapies (p < 0.01) .
Adverse Event Profiles
- Key Findings :
- This compound’s AE incidence (e.g., dizziness, headache) is comparable to losartan and valsartan .
- Rare sprue-like enteropathy cases (severe diarrhea) were initially linked to this compound but later attributed to ARB class effects .
- This compound showed a 42% lower risk of drug-induced liver injury (DILI) vs. valsartan in preclinical models .
Renal and Cardiovascular Outcomes
- placebo (HR = 0.97; p = 0.68) but was safe in mild-moderate CKD .
- Cardiovascular Safety : Cumulative 3-year myocardial infarction (MI) rates were similar between this compound (1.4%) and active comparators (1.5%; p = 0.74) .
Combination Therapy Comparisons
This compound/Hydrochlorothiazide (HCTZ)
- Efficacy : In Stage 2 hypertension, this compound/HCTZ (40/25 mg) reduced BP by 32.7/16.3 mmHg vs. baseline, outperforming irbesartan/HCTZ (21.5/10.4 mmHg) .
- Safety: AE rates with this compound/HCTZ (34.8%) were lower than atenolol/HCTZ (37.2%) .
This compound/Amlodipine
- Pharmacokinetics: Co-administration with amlodipine showed bioequivalence to monotherapies, with 54% achieving BP <140/90 mmHg .
- Safety : this compound + calcium channel blocker (CCB) had fewer SAEs vs. This compound + diuretic (p < 0.001) .
生物活性
Olmesartan medoxomil is an angiotensin II receptor blocker (ARB) primarily used in the treatment of hypertension. Its biological activity extends beyond blood pressure regulation, influencing various physiological and pathological processes. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and case studies.
Angiotensin II Receptor Blockade
this compound selectively inhibits the angiotensin II type 1 (AT1) receptor, preventing the vasoconstrictive and aldosterone-secreting effects of angiotensin II. This blockade leads to vasodilation, reduced blood volume, and ultimately lower blood pressure. The insurmountable nature of this compound’s blockade allows it to maintain efficacy even in the presence of high levels of angiotensin II .
Antioxidant Effects
Recent studies have demonstrated that this compound exerts antioxidant effects by reducing oxidative stress in the brain and peripheral vasculature. In stroke-prone spontaneously hypertensive rats (SHRSP), this compound administration decreased NADPH oxidase activity, a major source of reactive oxygen species (ROS), thereby mitigating oxidative stress . This property may contribute to its neuroprotective effects and could be beneficial in preventing cerebrovascular events.
Clinical Efficacy
Hypertension Management
this compound has been shown to effectively lower both systolic and diastolic blood pressure in patients with hypertension. A meta-analysis involving over 3,000 patients indicated that this compound significantly reduced blood pressure compared to placebo, with optimal doses ranging from 20 mg to 80 mg daily .
| Study | Population | Dose | Systolic BP Reduction | Diastolic BP Reduction |
|---|---|---|---|---|
| ROADMAP | T2DM patients | 40 mg | 8.6 mm Hg | 4.3 mm Hg |
| HONEST | Asian patients | Variable | 10-15 mm Hg | 5-10 mm Hg |
Case Studies
ROADMAP Study
The Randomized this compound and Diabetes Microalbuminuria Prevention (ROADMAP) study assessed this compound's role in delaying microalbuminuria onset in patients with type 2 diabetes. Over a follow-up period of 3.3 years, this compound significantly reduced the incidence of microalbuminuria and related cardiovascular events compared to placebo .
Case of this compound-Associated Enteropathy
A rare but significant adverse effect associated with this compound is this compound-associated enteropathy (OAE), characterized by severe diarrhea and weight loss. A case study reported a 70-year-old male who developed profuse watery diarrhea after starting this compound. Symptoms resolved upon discontinuation of the drug, highlighting the importance of monitoring gastrointestinal symptoms in patients receiving this compound .
Safety Profile
This compound is generally well-tolerated; however, side effects can include dizziness, hypotension, and gastrointestinal disturbances. Long-term studies have indicated that its safety profile is comparable to placebo, with no significant dose-related increase in adverse events .
常见问题
Q. How do researchers validate this compound’s long-term safety in open-label extension studies?
- Methodological Answer: Treat-to-target trials (e.g., dose titration with amlodipine/HCTZ add-ons) use Kaplan-Meier survival analysis for adverse event rates. Trough-to-peak ratios (60–80% for this compound) ensure sustained efficacy without tachyphylaxis. Withdrawal studies assess rebound hypertension risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
